Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate
Overview
Description
Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a useful research compound. Its molecular formula is C11H18N2O3 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate (CAS: 1199794-51-8) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 226.28 g/mol
- IUPAC Name : this compound
- Structure :
- The compound features a spirocyclic structure which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases and may influence pathways involved in cell signaling.
Biological Activity Overview
-
Antimicrobial Activity :
- Research indicates that compounds with similar spirocyclic structures have shown antimicrobial properties. For instance, derivatives have been studied for their efficacy against Trypanosoma brucei, the causative agent of sleeping sickness, suggesting potential applications in treating parasitic infections .
-
Cytotoxicity :
- In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Pharmacokinetics :
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against T. brucei | |
Cytotoxicity | Induces apoptosis in cancer cells | |
Pharmacokinetics | Improved solubility and stability |
Case Study: Anti-Trypanosomal Activity
A study focused on the anti-trypanosomal properties of spirocyclic compounds similar to this compound found that modifications to the piperazine moiety significantly affected potency and solubility. The most effective analogs demonstrated low micromolar EC values against T. brucei, indicating a promising avenue for drug development against this pathogen .
Properties
IUPAC Name |
tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-8(14)12-11(7-13)4-5-11/h4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXIYVLXAASOHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC2(C1)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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